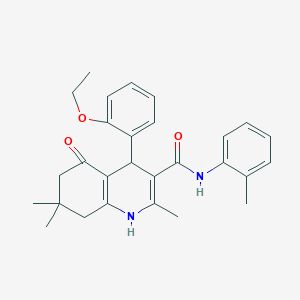![molecular formula C15H12BrClN2OS B4985376 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has several biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Other effects of this compound include its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe for detecting biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanism of cell death and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole. One area of focus could be on developing new cancer treatments based on the mechanism of action of this compound. Another area of research could be on identifying potential side effects and toxicity of this compound, which could help in developing safer and more effective treatments. Additionally, further studies could be conducted to explore the potential applications of this compound as a fluorescent probe for detecting biomolecules.
Métodos De Síntesis
The synthesis of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole involves the reaction of 2-(4-chlorophenoxy)ethylthiol with 4,5-dibromo-1,2-phenylenediamine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide and a solvent such as N,N-dimethylformamide. This method has been proven to be effective in producing high yields of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole.
Aplicaciones Científicas De Investigación
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a fluorescent probe for detecting DNA, RNA, and proteins.
Propiedades
IUPAC Name |
6-bromo-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c16-10-1-6-13-14(9-10)19-15(18-13)21-8-7-20-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCURZNWDNPYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC3=C(N2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]-1-chlorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)